An In-depth Technical Guide to the Physical Properties of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate
An In-depth Technical Guide to the Physical Properties of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 1,8-naphthyridine scaffold, it serves as a versatile precursor for the synthesis of a wide array of biologically active molecules.[1][2] The 1,8-naphthyridine core is a key pharmacophore found in numerous antibacterial, anticancer, and anti-inflammatory agents.[1][2] A thorough understanding of the physical properties of this foundational molecule is paramount for its effective utilization in synthetic strategies, formulation development, and analytical characterization.
This technical guide provides a comprehensive overview of the core physical properties of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate, detailing the theoretical underpinnings and experimental methodologies for their determination. The content is structured to provide not just data, but also the scientific rationale behind the characterization techniques, empowering researchers to apply these principles in their own work.
I. Core Molecular and Physical Attributes
A foundational understanding of a molecule begins with its fundamental properties. These attributes are intrinsic to the compound's structure and are the primary determinants of its behavior in various physical and chemical environments.
Chemical Structure and Identity
The unique arrangement of atoms and functional groups in Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate dictates its reactivity and physical characteristics.
Diagram: Chemical Structure of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate
A streamlined workflow for determining the melting point of a solid sample.
Step-by-Step Methodology:
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Sample Preparation: A small amount of the dry, crystalline Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate is finely powdered and packed into a thin-walled capillary tube, sealed at one end.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
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Heating and Observation: The sample is heated at a steady rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the compound.
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Expert Insight: A broad melting range can indicate the presence of impurities or that the compound exists as a mixture of polymorphs.
Solubility Profile: Guiding Solvent Selection for Synthesis and Analysis
The solubility of a compound in various solvents is a critical parameter for its purification, reaction setup, and formulation. The principle of "like dissolves like" is a fundamental concept in predicting solubility. The presence of both a polar ester group and a largely nonpolar aromatic ring system in Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate suggests it will have moderate solubility in a range of organic solvents.
While specific quantitative solubility data is not available, a qualitative assessment can be inferred from its structure.
Predicted Solubility:
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High Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Acetone
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Moderate Solubility: Ethanol, Methanol
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Low Solubility: Hexane, Water
Experimental Protocol: Qualitative Solubility Testing
A systematic approach to determining solubility in a range of solvents is essential for building a comprehensive profile of the compound.
Step-by-Step Methodology:
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Solvent Selection: A panel of solvents with varying polarities is chosen (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane).
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Sample Addition: A small, measured amount of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate (e.g., 10 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).
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Observation: The mixture is agitated, and the solubility is observed at room temperature. If the compound dissolves, it is recorded as "soluble." If not, the mixture can be gently heated to assess for temperature-dependent solubility. If it remains undissolved, it is "insoluble."
II. Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide detailed information about the molecular structure and bonding within a compound. Each technique probes different aspects of the molecule, and together they provide a comprehensive "fingerprint" for identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides information about the chemical environment of individual atoms.
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¹H NMR Spectroscopy: Provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.
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¹³C NMR Spectroscopy: Provides information about the number of different types of carbon atoms in the molecule.
While the actual spectra for Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate are not available in the searched literature, a predicted spectrum can be inferred based on the structure and data from similar compounds.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8-9.0 | Doublet of Doublets | 1H | H-7 |
| ~8.2-8.4 | Doublet of Doublets | 1H | H-5 |
| ~7.5-7.7 | Multiplet | 1H | H-6 |
| ~8.5-8.7 | Singlet | 1H | H-4 |
| ~4.4-4.6 | Quartet | 2H | -OCH₂CH₃ |
| ~1.4-1.6 | Triplet | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~158 | C-2 |
| ~155 | C-8a |
| ~140 | C-7 |
| ~138 | C-4a |
| ~125 | C-5 |
| ~122 | C-6 |
| ~120 | C-4 |
| ~115 | C-3 |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key Predicted FT-IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2980-2850 | C-H stretch | Aliphatic (ethyl group) |
| ~1720 | C=O stretch | Ester |
| ~1600-1450 | C=C and C=N stretch | Aromatic rings |
| ~1250 | C-O stretch | Ester |
| ~800-700 | C-Cl stretch | Chloro group |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Predicted Mass Spectrum Data:
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Molecular Ion (M⁺): A prominent peak is expected at m/z 236, corresponding to the molecular weight of the compound.
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Isotope Peak (M+2)⁺: Due to the presence of chlorine, an isotope peak at m/z 238 with an intensity of approximately one-third of the molecular ion peak is expected, which is characteristic of a molecule containing one chlorine atom.
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Key Fragmentation Peaks: Loss of the ethoxy group (-OCH₂CH₃) from the ester would result in a fragment at m/z 191. Loss of the entire ester group (-COOCH₂CH₃) would lead to a fragment at m/z 163.
III. Conclusion
This technical guide has provided a comprehensive overview of the key physical properties of Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate. While experimentally determined data for some properties remain elusive in the public domain, this guide has established a robust framework for their theoretical prediction and experimental determination. The detailed protocols and expert insights are intended to empower researchers in their synthetic and analytical endeavors with this important heterocyclic building block. As the significance of 1,8-naphthyridine derivatives in drug discovery continues to grow, a thorough characterization of foundational molecules like Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate will be increasingly vital.
IV. References
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PubChem. (n.d.). 1,8-Naphthyridine. Retrieved from [Link]
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Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). National Institutes of Health. Retrieved from [Link]
